molecular formula C17H21N3O B2568888 3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime CAS No. 1025677-93-3

3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime

Cat. No.: B2568888
CAS No.: 1025677-93-3
M. Wt: 283.375
InChI Key: IIYWDGAWYLETGE-RGEXLXHISA-N
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Description

3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and an ethyloxime group attached to the indeno-pyrazole core.

Mechanism of Action

The mechanism of action of the compound would depend on its structure and the context in which it is used. For example, if the compound were used as a drug, its mechanism of action could involve binding to a specific biological target . The exact mechanism of action would need to be determined through experimental studies .

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties. For example, if the compound is volatile, it could pose inhalation risks . If it is reactive, it could pose risks of chemical burns or reactions . The exact safety and hazards would need to be determined through safety testing .

Future Directions

The compound “3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime” could have potential applications in various fields depending on its properties. For example, if it has interesting biological activity, it could be studied further as a potential drug . If it has unique physical or chemical properties, it could be used in materials science or chemical synthesis .

Properties

IUPAC Name

(Z)-3-tert-butyl-N-ethoxy-1-methylindeno[1,2-c]pyrazol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-6-21-19-14-11-9-7-8-10-12(11)15-13(14)16(17(2,3)4)18-20(15)5/h7-10H,6H2,1-5H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYWDGAWYLETGE-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C1C2=CC=CC=C2C3=C1C(=NN3C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C\1/C2=CC=CC=C2C3=C1C(=NN3C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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